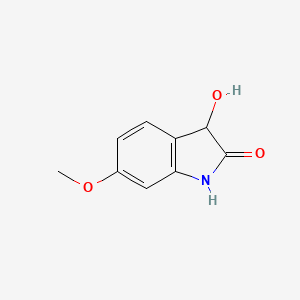

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Generally, indole derivatives interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Result of Action

As an indole derivative, it’s known to possess various biological activities, which suggest a range of potential molecular and cellular effects .

Méthodes De Préparation

The synthesis of 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .

Analyse Des Réactions Chimiques

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Applications De Recherche Scientifique

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:

2-oxindole: Known for its sedative and muscle relaxant properties.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Activité Biologique

3-Hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, characterized by its unique bicyclic structure that includes a fused benzene and pyrrole ring. This compound has garnered attention for its diverse biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. The presence of hydroxyl and methoxy groups at specific positions enhances its reactivity and biological efficacy.

- Molecular Formula : C_10H_11N_O_2

- Molecular Weight : 177.20 g/mol

1. Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively inhibits the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

2. Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies revealed that this compound significantly inhibits HBV replication at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent against viral infections .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential application in treating inflammatory diseases.

4. Neuroprotective Properties

Recent studies suggest that indole derivatives can protect neuronal cells from oxidative stress. Specifically, this compound demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing neuronal apoptosis and enhancing cell survival under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis via caspase pathway activation.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxyindole | Hydroxyl group at position 3 | Less complex; lower biological activity |

| 5-Methoxyindole | Methoxy group at position 5 | Different biological activity profile |

| 6-Methylindole | Methyl group at position 6 | Affects reactivity and interaction with targets |

| 3-Hydroxyquinoline | Hydroxyl group at position 3; quinoline structure | Different nitrogen positioning alters properties |

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways leading to significant tumor cell death.

Case Study 2: Hepatitis B Virus Inhibition

A pilot study using HepG2 cells demonstrated that the compound effectively inhibited HBV replication with minimal cytotoxicity. The results indicated a promising therapeutic potential for chronic HBV infections.

Propriétés

IUPAC Name |

3-hydroxy-6-methoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4,8,11H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWQJVMMCBAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.